molecular formula C22H26N6O4 B13937460 Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester CAS No. 61556-47-6

Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester

Cat. No.: B13937460
CAS No.: 61556-47-6
M. Wt: 438.5 g/mol
InChI Key: WFDRYDMTWFOSCK-UHFFFAOYSA-N
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Description

This compound is a carbamic acid derivative with a complex structure featuring:

  • A butyl carbamate group (carbamic acid butyl ester moiety).
  • A 2-cyanoethylamino substituent.
  • A 4-nitrophenylazo group linked to the phenyl ring.
  • An ethyl ester terminal group.

Its synthesis likely involves coupling reactions, such as diazotization for azo bond formation, followed by esterification steps. Industrial suppliers categorize it as a high-purity intermediate, indicating its role in specialty chemical production .

Properties

CAS No.

61556-47-6

Molecular Formula

C22H26N6O4

Molecular Weight

438.5 g/mol

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl N-butylcarbamate

InChI

InChI=1S/C22H26N6O4/c1-2-3-14-24-22(29)32-17-16-27(15-4-13-23)20-9-5-18(6-10-20)25-26-19-7-11-21(12-8-19)28(30)31/h5-12H,2-4,14-17H2,1H3,(H,24,29)

InChI Key

WFDRYDMTWFOSCK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation

Synthesis of Butyl Carbamate Intermediate

The butyl carbamate moiety can be prepared by reaction of butylamine with carbamoyl chloride derivatives or via esterification of carbamic acid derivatives. Literature reports (e.g., preparation of tert-butyl carbamates) use reagents such as tosyl chloride and triethylamine in dichloromethane at low temperatures (0–20 °C) to activate hydroxyl groups for carbamate formation.

Parameter Details
Starting material Butylamine or butyl carbamate precursors
Reagents Carbamoyl chloride or activated carbamate esters
Solvent Dichloromethane, tetrahydrofuran (THF)
Temperature 0–20 °C
Catalysts/Additives Triethylamine, 4-dimethylaminopyridine (DMAP)
Reaction time 4–15 hours
Purification Silica gel column chromatography
Introduction of the 2-Cyanoethyl Group

The 2-cyanoethyl substituent is introduced through nucleophilic substitution, typically by reacting amines with 2-chloroacetonitrile or acrylonitrile derivatives under basic conditions. The reaction is usually conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~100 °C).

Parameter Details
Starting material Aminoethyl carbamate intermediate
Reagents 2-Chloroacetonitrile or acrylonitrile
Solvent DMF
Base Cesium carbonate or triethylamine
Temperature 80–100 °C
Reaction time 2–4 hours
Purification Extraction with ethyl acetate, washing, crystallization
Azo Coupling Reaction for 4-Nitrophenyl Azo Group

The azo group is introduced by diazotization of a suitable aromatic amine (e.g., 4-nitroaniline) followed by coupling with the aminoethyl carbamate intermediate containing the 2-cyanoethyl group. The diazotization is performed under acidic conditions at low temperature (0–5 °C), followed by coupling in slightly basic media to form the azo bond.

Parameter Details
Starting material 4-Nitroaniline (diazotized) and aminoethyl carbamate intermediate
Reagents Sodium nitrite, hydrochloric acid (for diazotization)
Solvent Water, sometimes mixed with ethanol
Temperature 0–5 °C (diazotization), room temperature (coupling)
pH Slightly basic during coupling (pH ~8–9)
Reaction time 1–3 hours
Purification Chromatography or recrystallization

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Temperature Time Solvent Notes
Butyl carbamate formation Butylamine + carbamoyl chloride, DMAP, TEA 0–20 °C 4–15 h Dichloromethane, THF Use inert atmosphere recommended
2-Cyanoethyl substitution Aminoethyl carbamate + 2-chloroacetonitrile + base 80–100 °C 2–4 h DMF Polar aprotic solvent essential
Azo coupling Diazotized 4-nitroaniline + amino intermediate 0–5 °C (diazo), RT (coupling) 1–3 h Water/ethanol pH control critical for coupling

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
    • Oxidation typically affects the azo group, leading to the formation of nitro derivatives.
  • Reduction

    • Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
    • These reactions often target the nitro group, converting it to an amino group.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group.
    • Common reagents for substitution include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester has several scientific research applications:

  • Chemistry

    • Used as a dye in analytical chemistry for detecting and quantifying various substances.
    • Employed in the synthesis of other complex organic compounds.
  • Biology

    • Utilized in biological staining techniques to visualize cellular components.
    • Investigated for its potential as a fluorescent marker in bioimaging.
  • Medicine

    • Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
    • Studied for its antimicrobial properties.
  • Industry

    • Widely used in the textile industry for dyeing fabrics.
    • Applied in the production of colored coatings and plastics.

Mechanism of Action

The mechanism of action of carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester involves its interaction with molecular targets through its azo and cyano groups. The compound can form stable complexes with various substrates, facilitating its use as a dye and in other applications. The nitrophenyl azo group is particularly important for its color properties, while the cyanoethyl group enhances its reactivity and stability.

Comparison with Similar Compounds

Notes

Data Limitations : Direct studies on the target compound’s bioactivity and toxicity are absent; comparisons rely on structural analogues.

Safety Advantage: The butyl ester group likely reduces carcinogenic risk compared to ethyl carbamate, as metabolic activation pathways differ .

Industrial Relevance : The compound’s azo structure positions it within the dye/pigment sector, but exact applications require further characterization .

Synthetic Challenges : Introduction of the 4-nitrophenylazo group may require stringent control to avoid byproducts during diazotization.

Biological Activity

Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester (CAS No. 61556-47-6) is a synthetic organic compound notable for its vibrant yellow color and diverse applications in chemistry, biology, and industry. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

PropertyValue
Molecular FormulaC22H26N6O4
Molecular Weight438.5 g/mol
IUPAC Name2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl N-butylcarbamate
InChI KeyWFDRYDMTWFOSCK-UHFFFAOYSA-N

The compound features functional groups such as azo and cyano, which contribute to its chemical reactivity and biological interactions.

Synthesis

The synthesis involves a two-step process:

  • Formation of Intermediate : Reacting 2-aminoethylbutylamine with 4-amino-2-cyanophenylamine in an ethanol solvent.
  • Coupling Reaction : The intermediate is then coupled with 2-cyano-4-nitrophenylamine through a diazotization reaction to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its azo and cyano groups. The nitrophenyl azo group enhances color properties while the cyanoethyl group increases reactivity and stability. These interactions allow the compound to function effectively as a dye and in other biological applications.

Applications in Biology

  • Staining Techniques : Utilized in biological staining methods to visualize cellular components.
  • Fluorescent Marker : Investigated for potential use as a fluorescent marker in bioimaging applications.
  • Antimicrobial Properties : Studies have explored its efficacy against various microbial strains, indicating potential for use in antimicrobial formulations.

Case Studies

  • Antimicrobial Efficacy : Research has shown that derivatives of carbamic acid exhibit significant antimicrobial activity against pathogens such as Escherichia coli. The mechanism involves disruption of microbial cell membranes, leading to cell lysis.
  • Drug Delivery Systems : The compound has been evaluated for its ability to form stable complexes with drugs, enhancing their delivery efficiency in therapeutic applications.
  • Cellular Imaging : In vitro studies demonstrated that the compound can effectively stain live cells, allowing for visualization under fluorescence microscopy. This property is particularly useful in cellular biology research.

Comparison with Similar Compounds

Compound NameStructural DifferencesUnique Properties
Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl esterAdditional cyano groupEnhanced reactivity
Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-aminophenyl)azo]phenyl]amino]ethyl esterAmino group instead of nitroDifferent biological activity profile

The unique combination of functional groups in this compound makes it particularly valuable for applications requiring specific dye properties and biological interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this carbamic acid ester, and how can purity be ensured?

  • Methodology :

  • Stepwise coupling : Use a multi-step synthesis involving azo coupling followed by carbamate formation. For example, react 4-nitrophenyldiazonium chloride with aniline derivatives to form the azo intermediate, then couple with butyl carbamic acid ethyl ester via nucleophilic substitution .
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous acetonitrile under reflux to improve coupling efficiency .
  • Purification : Use column chromatography (e.g., cyclohexane/EtOAc gradients) and recrystallization to isolate high-purity product .
    • Purity Analysis : Validate via HPLC (≥95% purity) and mass spectrometry (e.g., EI-MS for molecular ion confirmation) .

Q. How can the structural integrity of the compound be confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR spectra with computational predictions (e.g., NIST Chemistry WebBook data for analogous carbamates) .
  • Mass Spectrometry : Confirm molecular weight (e.g., EI-MS m/z 227 for methylcarbamic acid biphenyl ester analogs) .
  • FT-IR : Identify characteristic peaks (e.g., N-H stretch at ~3300 cm1^{-1}, C=O at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address low yields during the azo-coupling or carbamate formation steps?

  • Troubleshooting Strategies :

  • Reaction Optimization : Adjust stoichiometry (e.g., excess diazonium salt for azo coupling) or temperature (e.g., 0–5°C for diazonium stability) .
  • Alternative Reagents : Replace traditional coupling agents with uronium salts (e.g., HATU) to enhance reactivity .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .

Q. What experimental approaches are used to study this compound’s interaction with sodium-calcium exchangers (NCX)?

  • Functional Assays :

  • Electrophysiology : Measure NCX reverse-mode activity in transfected HEK293 cells using patch-clamp techniques, with KB-R7943 (a known NCX inhibitor) as a control .
  • Calcium Imaging : Use Fluo-4 AM dye to quantify intracellular Ca2+^{2+} flux in response to compound treatment .
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with NCX1/3 isoforms .

Q. How can contradictory data on biological activity (e.g., inhibitory vs. activating effects) be resolved?

  • Meta-Analysis Framework :

  • Assay Variability : Compare studies using identical NCX isoforms (e.g., NCX1 vs. NCX3) and cell types .
  • Dose-Response Curves : Re-evaluate EC50_{50} values under standardized conditions (pH, temperature, ion gradients) .
  • Orthogonal Validation : Confirm results using CRISPR-edited NCX knockout models .

Q. What strategies guide structure-activity relationship (SAR) studies for modifying the azo or carbamate groups?

  • SAR Workflow :

  • Substituent Screening : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups on the phenyl ring. Test for NCX inhibition efficacy .
  • Bioisosteric Replacement : Replace the azo group with amide or ethylene linkers to assess stability and activity .
  • Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes and plasma protein binding to prioritize leads .

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